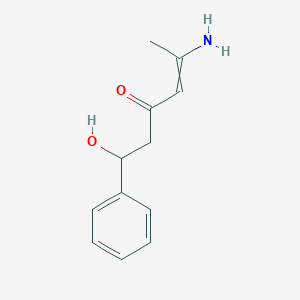![molecular formula C14H17ClN2O4 B14586103 Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate CAS No. 61544-93-2](/img/structure/B14586103.png)
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and two oxopropylamino groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate typically involves a multi-step process. One common method starts with the chlorination of methyl benzoate to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoates .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This can lead to changes in cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-chlorobenzoate: Similar in structure but lacks the oxopropylamino groups.
Methyl 3-aminobenzoate: Contains an amino group instead of the oxopropylamino groups.
Methyl 4-(2-oxopropyl)benzoate: Similar but has only one oxopropyl group .
Uniqueness
Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate is unique due to the presence of two oxopropylamino groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
61544-93-2 |
|---|---|
Molekularformel |
C14H17ClN2O4 |
Molekulargewicht |
312.75 g/mol |
IUPAC-Name |
methyl 4-chloro-3,5-bis(2-oxopropylamino)benzoate |
InChI |
InChI=1S/C14H17ClN2O4/c1-8(18)6-16-11-4-10(14(20)21-3)5-12(13(11)15)17-7-9(2)19/h4-5,16-17H,6-7H2,1-3H3 |
InChI-Schlüssel |
NIABNAXWYYKRCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CNC1=CC(=CC(=C1Cl)NCC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


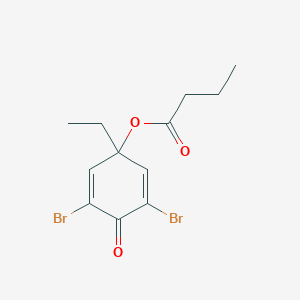

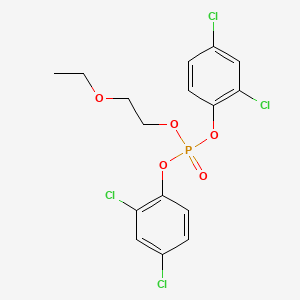
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
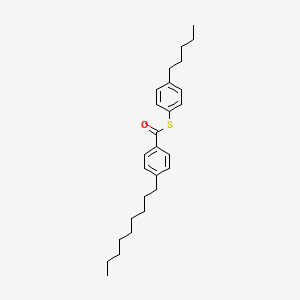
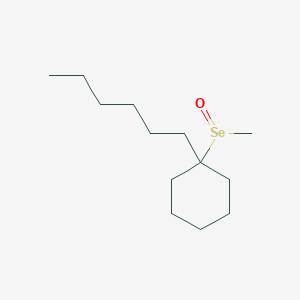
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
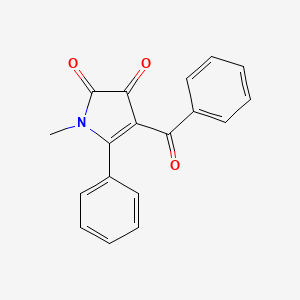
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
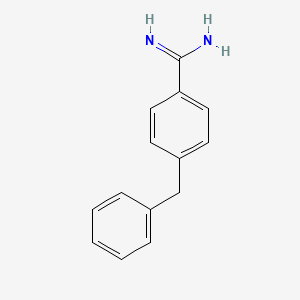
![1-[3-([1,1'-Biphenyl]-4-yl)-3-hydroxybutyl]piperidin-4-one](/img/structure/B14586099.png)
![N-tert-Butyl-N'-[5-methyl-2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14586102.png)
